A Comprehensive Technical Guide to 3,4-Difluoroaniline
A Comprehensive Technical Guide to 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluoroaniline, a halogenated aromatic amine, is a pivotal building block in modern synthetic chemistry. Its unique electronic properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of 3,4-Difluoroaniline, encompassing its chemical and physical properties, safety and handling protocols, common applications, and detailed experimental methodologies.
Chemical and Physical Properties
3,4-Difluoroaniline is a versatile chemical intermediate with the CAS number 3863-11-4.[1][2][3] It typically appears as a light yellow to yellow powder or liquid, depending on the ambient temperature.[1][2] The presence of fluorine atoms significantly influences its reactivity and solubility, making it a crucial component in the synthesis of complex organic molecules.[1][4]
Table 1: Physicochemical Properties of 3,4-Difluoroaniline
| Property | Value | Reference |
| CAS Number | 3863-11-4 | [1][2][3][5] |
| Molecular Formula | C₆H₅F₂N | [1][2][3] |
| Molecular Weight | 129.11 g/mol | [1][3][5] |
| Appearance | Light yellow to yellow powder or lump; clear yellow to straw liquid after melting | [1][2][6] |
| Melting Point | 22 °C | [1][2] |
| Boiling Point | 77 °C at 7 mmHg | [1][5][6][7] |
| Density | 1.302 g/mL at 25 °C | [2][5][6][7] |
| Refractive Index | n20/D 1.513 | [2][5][6][7] |
| Flash Point | 85 °C (185 °F) - closed cup | [2][5] |
Table 2: Chemical Identifiers for 3,4-Difluoroaniline
| Identifier | Value | Reference |
| IUPAC Name | 3,4-difluoroaniline | [3] |
| Synonyms | 3,4-Difluorobenzenamine, Aniline, 3,4-difluoro- | [3][4][8] |
| InChI | InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | [3][7] |
| InChIKey | AXNUZKSSQHTNPZ-UHFFFAOYSA-N | [3][7] |
| SMILES | Nc1ccc(F)c(F)c1 | [7] |
| EC Number | 223-381-7 | [3][5] |
| PubChem CID | 77469 | [1][3] |
Safety and Handling
3,4-Difluoroaniline is considered a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3][8][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a fume hood.[9]
Table 3: GHS Hazard and Precautionary Statements for 3,4-Difluoroaniline
| Classification | Code | Statement | Reference |
| Hazard Statements | H302 | Harmful if swallowed | [3][5] |
| H315 | Causes skin irritation | [3][5] | |
| H319 | Causes serious eye irritation | [3][5] | |
| H332 | Harmful if inhaled | [3][9] | |
| H335 | May cause respiratory irritation | [5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [5][9] |
| P270 | Do not eat, drink or smoke when using this product | [5][9] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [10] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [9] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water | [9] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [5] |
Applications in Research and Development
The presence of fluorine atoms in 3,4-difluoroaniline enhances the metabolic stability and binding affinity of molecules, making it a sought-after intermediate in drug discovery and agrochemical synthesis.
-
Pharmaceuticals: It serves as a crucial starting material for the synthesis of various pharmaceuticals, particularly quinolone antibacterials and drugs targeting neurological disorders.[1][11]
-
Agrochemicals: This compound is utilized in the formulation of potent herbicides and fungicides, contributing to improved crop protection.[1]
-
Dyes and Pigments: 3,4-Difluoroaniline is a key component in the manufacturing of certain dyes, imparting desirable properties to the final products.[1][4]
-
Materials Science: It is explored in the development of advanced fluorinated polymers and coatings with enhanced chemical resistance and durability.[1][4]
Experimental Protocols
Synthesis of 3,4-Difluoroaniline from 3,4-Difluoronitrobenzene
A common laboratory-scale synthesis involves the reduction of 3,4-difluoronitrobenzene.
Materials:
-
3,4-difluoronitrobenzene
-
Toluene
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Autoclave
-
Filtration apparatus (e.g., Hyflow bed)
-
Rotary evaporator
Procedure:
-
Charge an autoclave with 200.0 g of 3,4-difluoronitrobenzene, 600.0 mL of toluene, and 12.0 g of Pd/C catalyst at a temperature between 25 °C and 35 °C.[6]
-
Introduce hydrogen gas into the reaction system, maintaining a pressure between 2.0 and 6.0 kg/cm ².
-
Conduct the reaction at 25 °C to 35 °C for 3 to 4 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.[6]
-
Upon completion, depressurize the autoclave and unload the reaction mixture.
-
Filter the mixture through a Hyflow bed and wash the filter cake with 200.0 mL of toluene.[6]
-
Collect the filtrate and remove the solvent by vacuum distillation at a temperature below 50 °C to yield crude 3,4-difluoroaniline.[6]
-
The purity of the final product can be assessed by high-performance liquid chromatography (HPLC).[6]
Caption: Synthesis workflow for 3,4-Difluoroaniline.
Spectroscopic Characterization
The structural elucidation of 3,4-difluoroaniline and its derivatives relies on various spectroscopic techniques.
Table 4: Spectroscopic Data for 3,4-Difluoroaniline
| Technique | Key Observations | Reference |
| ¹H NMR | Spectral data available in CDCl₃ solution. | [12][13] |
| ¹³C NMR | Chemical shifts recorded in CDCl₃ solution. | [12] |
| FT-IR | Spectra recorded in the 4000–400 cm⁻¹ region. | [12] |
| FT-Raman | Spectra recorded in the 3500–10 cm⁻¹ region. | [12] |
| Mass Spectrometry (GC-MS) | Fragmentation patterns have been analyzed. | [3][12] |
| UV-Vis | Absorption spectra recorded in ethanol (B145695) and water in the 200-400 nm range. | [12] |
Experimental Workflow for Spectroscopic Analysis:
Caption: Workflow for spectroscopic analysis.
Biological Degradation
Research has shown that 3,4-difluoroaniline can be degraded by certain microorganisms under aerobic conditions. For instance, Pseudomonas fluorescens has been shown to degrade this compound, a process that involves defluorination and cleavage of the aromatic ring.[14][15] Such studies are crucial for understanding the environmental fate of this and similar halogenated compounds.
Conclusion
3,4-Difluoroaniline is a compound of significant interest in both academic research and industrial applications. Its synthesis, reactivity, and incorporation into larger molecules are well-documented. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the development of novel pharmaceuticals, agrochemicals, and materials.
References
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- 8. fishersci.com [fishersci.com]
- 9. 3,4-Difluoroaniline | 3863-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 11. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
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